molecular formula C7H8ClF3N2 B1356805 (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride CAS No. 1185138-23-1

(4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride

Cat. No.: B1356805
CAS No.: 1185138-23-1
M. Wt: 212.6 g/mol
InChI Key: ZRQHMIMQYLXOTQ-UHFFFAOYSA-N
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Description

“(4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1185138-23-1. It has a molecular weight of 212.6 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C7H7F3N2.ClH/c8-7(9,10)6-1-2-12-4-5(6)3-11;/h1-2,4H,3,11H2;1H .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature. It has a molecular weight of 212.6 .

Scientific Research Applications

Photocytotoxic Properties in Cancer Research

The study by Basu et al. (2014) demonstrates the synthesis of Iron(III) complexes that include (pyreny-1-yl)-N,N-bis[(pyridin-2-yl)methyl]methanamine, showcasing significant photocytotoxicity in red light to various cell lines, indicating potential applications in cancer research (Basu et al., 2014).

Synthesis and Anticonvulsant Properties

Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, showing that a number of these compounds exhibited seizures protection, highlighting the potential of these compounds in the development of anticonvulsant agents (Pandey & Srivastava, 2011).

Ligand Exchange and Spin State Equilibria

Draksharapu et al. (2012) investigated Fe(II) complexes based on pentadentate ligands, including N4Py (1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine), revealing insights into ligand exchange and spin state equilibria in aqueous media. This study contributes to understanding the solution chemistry of Fe(II) complexes (Draksharapu et al., 2012).

Antiosteoclast Activity

Research by Reddy et al. (2012) on the synthesis of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates shows moderate to high antiosteoclast activity, indicating potential applications in bone health and osteoporosis treatment (Reddy et al., 2012).

Catalytic Evaluation in Organic Chemistry

A study by Roffe et al. (2016) on the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into unsymmetrical NCN′ pincer palladacycles provides insight into their catalytic applications, indicating their potential use in various organic reactions (Roffe et al., 2016).

Novel Imidazo[1,5-a]pyridine Derivatives

Mihorianu et al. (2010) reported an efficient synthesis of imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, showcasing the potential for synthesizing novel compounds with potential applications in various fields (Mihorianu et al., 2010).

Applications in Coordination Chemistry

The research by Draksharapu et al. (2012) also covers the photo-induced oxidation of [Fe(II)(N4Py)CH3CN] and related complexes, offering insights into their photochemistry and applications in coordination chemistry (Draksharapu et al., 2012).

Safety and Hazards

The safety information for “(4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride” indicates that it may be harmful if swallowed or in contact with skin. It may cause eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

[4-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-1-2-12-4-5(6)3-11;/h1-2,4H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQHMIMQYLXOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592117
Record name 1-[4-(Trifluoromethyl)pyridin-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-26-4, 1185138-23-1
Record name 3-Pyridinemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)pyridin-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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